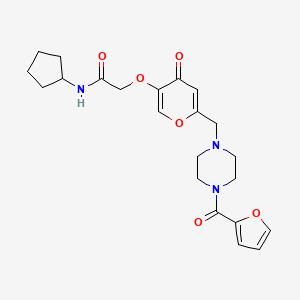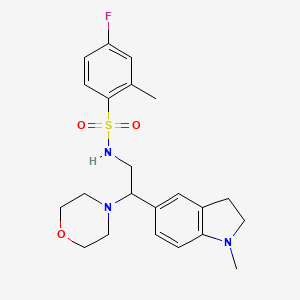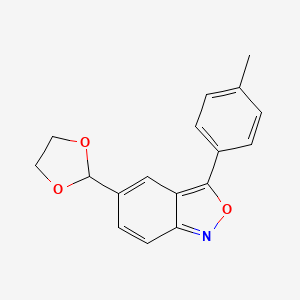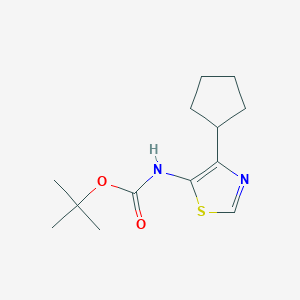
7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide, also known as PTZ-343, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. PTZ-343 is a thiazepane derivative, which is a class of compounds known for their biological activity, particularly in the central nervous system.
Applications De Recherche Scientifique
Antitumor Activity
This compound has been studied for its potential in antitumor applications. The presence of the thiophene moiety is significant as thiophene derivatives are known for their antitumor properties . They have been shown to exhibit cytotoxic activities against various cancer cell lines, including liver and breast cancer cells. The compound’s ability to induce cell cycle arrest and pro-apoptotic activity makes it a candidate for further investigation in cancer therapy.
Pharmacological Significance
In pharmacology, the thiophene ring, a component of the compound, is recognized for its therapeutic importance. It is associated with a wide range of therapeutic properties, including anti-inflammatory , anti-psychotic , and anti-arrhythmic effects . The compound’s structure could be leveraged to synthesize new drugs with enhanced pharmacological activity.
Biochemical Applications
The compound’s biochemical relevance is tied to its thiophene component, which has been used in the synthesis of biologically active molecules. These molecules are important for studying enzyme inhibition and metabolic pathways . The compound could serve as a basis for developing biochemical tools that aid in understanding biological processes and disease mechanisms.
Agricultural Uses
In agriculture, derivatives of thiophene have shown promise as fungicides . The compound could be explored for its efficacy in protecting crops against fungal pathogens, thereby contributing to crop yield and food security.
Material Science
Thiophene derivatives are utilized in material science for their role in the advancement of organic semiconductors and organic light-emitting diodes (OLEDs) . The compound could be investigated for its potential in creating new materials with desirable electronic properties.
Environmental Science
While specific environmental applications for this compound were not directly found, the broader class of thiophene derivatives is relevant in environmental science. They could be involved in the development of sensors and corrosion inhibitors , which are crucial for monitoring and protecting environmental resources.
Medicinal Chemistry
The compound’s structure, featuring a thiophene ring, is significant in medicinal chemistry for drug design and discovery . It could be used to create combinatorial libraries and lead molecules for new therapeutic agents.
Drug Development
Given its structural features, the compound could be pivotal in the development of new drugs. Its thiophene nucleus is present in several commercially available drugs, suggesting its potential in creating effective pharmacological agents .
Propriétés
IUPAC Name |
7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-17(18-13-15-7-4-11-21-15)19-9-8-16(22-12-10-19)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFAHCKMYPGCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/no-structure.png)
![6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2603315.png)
![4-methyl-2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2603316.png)
![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2603318.png)

methyl}amino)acetamide](/img/structure/B2603320.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-methylpropanamide](/img/structure/B2603324.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2603326.png)



![2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2603332.png)